![molecular formula C13H24N2O2 B1449900 6-Boc-1-amino-6-azaspiro[3.5]nonane CAS No. 1363381-72-9](/img/structure/B1449900.png)
6-Boc-1-amino-6-azaspiro[3.5]nonane
Overview
Description
6-Boc-1-amino-6-azaspiro[3.5]nonane is a chemical compound with the IUPAC name tert-butyl 1-amino-6-azaspiro [3.5]nonane-6-carboxylate . It has a molecular weight of 240.35 .
Molecular Structure Analysis
The InChI code for 6-Boc-1-amino-6-azaspiro[3.5]nonane is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(9-15)7-5-10(13)14/h10H,4-9,14H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Boc-1-amino-6-azaspiro[3.5]nonane is a solid or semi-solid or liquid or lump at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Ledipasvir
The compound “6-Boc-1-amino-6-azaspiro[3.5]nonane” is a key element in the synthesis of Ledipasvir . Ledipasvir is a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of hepatitis C virus infections (HCV) . More than 110 million people are infected with HCV worldwide, of which 700,000 die annually and chronic infection affects another 80 million .
Proline Analogues
This compound is a proline analogue . Proline analogues are often used as building blocks of active pharmaceutical compounds . Their presence in peptide chains causes conformational restrictions which are critical for biological activity .
Life Science Research
“6-Boc-1-amino-6-azaspiro[3.5]nonane” is used in life science research . It’s used in the development of nanoemulsions, stem cell molecules, and fluorescent probes .
Safety and Hazards
6-Boc-1-amino-6-azaspiro[3.5]nonane is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl 3-amino-6-azaspiro[3.5]nonane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(9-15)7-5-10(13)14/h10H,4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJBLNIEPDTKAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Boc-1-amino-6-azaspiro[3.5]nonane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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